azadirachtin I

Analytical Chemistry Natural Product Quality Control Chromatographic Method Validation

Researchers quantifying azadirachtin isomers in neem extracts face challenges with isomer-specific identification due to low natural abundance of AZ-I and lack of certified reference materials. Azadirachtin I (>95% HPLC) serves as an essential CRM for LC-MS method validation. • Enables simultaneous quantification of 5 azadirachtins (A, B, D, H, I) with verified retention time and calibration range. • Supports SAR studies probing C-11 substituent effects on ecdysis inhibition and insect cell selectivity (Sf9 EC50 = 1.5 × 10⁻¹⁰ M). • Authenticates neem extract by monitoring AZ-I/AZ-A ratio as a quantitative marker (natural abundance 47.6-98.9 µg/g in seeds).

Molecular Formula C32H42O12
Molecular Weight 618.7 g/mol
Cat. No. B1255447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazadirachtin I
Molecular FormulaC32H42O12
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C
InChIInChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1
InChIKeyDTVGLMFEPSBEIA-GSWRAVRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azadirachtin I Procurement Guide


Azadirachtin I (CAS 134788-16-2) is a naturally occurring tetranortriterpenoid belonging to the C-seco limonoid subclass, isolated from kernels of the neem tree Azadirachta indica A. Juss. (Meliaceae) [1]. It shares the core decalin骨架 structure of the azadirachtin family but possesses a distinct molecular formula (C32H42O12, MW 618.7 Da) that differentiates it from the predominant isomer azadirachtin A (C35H44O16, MW 720.7 Da) . Azadirachtin I functions as an insect antifeedant and ecdysis inhibitor, grouped alongside azadirachtins A, B, D, and H as the most biologically effective C-seco limonoids against lepidopteran pests [2]. It is present as a minor constituent in neem seed kernels and is quantifiable via validated HPLC-MS methods using authentic reference standards of >95% purity [3].

Isomer-specific analytical standard for neem QC
C-seco limonoid SAR probe for C-11 substituent effects
Formulation stability screening tool for limonoid scaffold

Why Generic Substitution Fails for Azadirachtin I


Commercial neem-based insecticides and crude extracts are dominated by azadirachtin A (typically 0.3–0.6% of kernel weight), with azadirachtin I present at substantially lower and geographically variable concentrations (e.g., 47.6–98.9 µg/g in seeds) [1]. Generic substitution using total azadirachtin content or neem oil fails to account for isomer-specific differences in molecular weight, chromatographic retention behavior, and peripheral substituent patterns—azadirachtin I lacks the carbomethoxy group at C-11 present in azadirachtin A, altering its polarity and potentially its receptor-binding profile [2]. Furthermore, the biological activity of intact limonoids such as cedrelone is demonstrably inferior to the C-seco limonoid group to which azadirachtin I belongs, rendering whole-extract comparisons misleading when isomer-specific potency must be isolated [3]. For studies requiring precise quantification, structure-activity relationship (SAR) analysis, or use as a certified reference material, only purified azadirachtin I provides the necessary molecular identity verification .

Isomer identity mismatch
Commercial neem extracts are dominated by azadirachtin A; total azadirachtin content does not differentiate AZ-I molecular identity.
Class-level activity context
Intact limonoids (e.g., cedrelone) exhibit lower antifeedant response compared to C-seco limonoids; whole-extract substitution may not reproduce isomer-specific potency.
Analytical specificity loss
AZ-I/AZ-A ratio in neem is a defined authenticity marker; generic total azadirachtin measurement cannot confirm extract origin or detect adulteration.

Quantitative Differentiation Evidence


Isomer-Specific HPLC Resolution from Azadirachtin A

Azadirachtin I (C32H42O12, MW 618.68 Da) is structurally differentiated from azadirachtin A (C35H44O16, MW 720.71 Da) by the substitution of a hydrogen atom in place of the carbomethoxy group at C-11, resulting in a molecular weight difference of 102.03 Da and significantly altered chromatographic retention [1]. In a validated online SPE-LC-Q-TOF-MS method, azadirachtin I is resolved as a distinct peak from azadirachtins A, B, D, and H, with stock solution calibration concentrations of 200 µg/mL for AZ-I compared to 3000 µg/mL for AZ-A, reflecting the lower natural abundance and requiring dedicated reference standards of >95% purity [2]. This structural uniqueness permits unambiguous identification in complex neem matrices, which is precluded when using only total azadirachtin (AZ-A-dominant) standards.

Isomer-Specific HPLC Resolution
Head-to-head
ΔMW = 102 Da; distinct RT
Enables unambiguous peak assignment in neem matrices
Stock calibration: 200 µg/mL vs 3000 µg/mL AZ-A
Analytical Chemistry Natural Product Quality Control Chromatographic Method Validation

C-Seco Limonoid Superiority Over Intact Limonoids

In a systematic structure-activity study of 22 limonoids against Spodoptera litura, the C-seco limonoid group comprising azadirachtins A, B, D, H, and I was demonstrated to be the most effective compound class for both antifeedant and growth-regulating activities, while intact limonoids such as cedrelone and its derivatives were the least effective [1]. Azadirachtin I, as a member of this elite C-seco group, shares the critical structural features correlated with high activity: a cyclohexenone or 1,2-epoxide in the A ring coupled with an α-hydroxy enone in the B ring, and the presence of a 14-15 epoxide [1]. The study further showed that an acetoxy at C-7 (present in azadirachtin I) and the carbonyl at C-16 increase growth regulatory activity relative to compounds lacking these features [1]. This class-level evidence establishes azadirachtin I as pharmacologically superior to intact limonoids, though the authors noted the absence of the 14-15 epoxide may not drastically reduce activity [1].

C-Seco vs Intact Limonoid Activity
Class-level inference
Ranked most effective group in S. litura bioassay
Supports antifeedant SAR context; C-seco scaffold preferred over intact limonoids
Individual isomer EC50 not disaggregated
Insect Antifeedant Activity Botanical Insecticide Structure-Activity Relationship

Quantitative Marker for Neem Extract Authentication

Azadirachtin I is present in neem seeds at quantified mean concentrations ranging from 47.6 ± 1.4 µg/g to 98.9 ± 2.0 µg/g across three independent seed samples (S1, S2, S3), as determined by online SPE-LC-Q-TOF-MS [1]. In contrast, azadirachtin A prevails at 3862.9–4852.1 µg/g in the same samples, representing an approximately 40- to 80-fold higher abundance [1]. This consistent but minor presence makes azadirachtin I a highly informative marker for authenticating neem-derived products and detecting adulteration: the AZ-I/AZ-A ratio in genuine neem seed extracts falls within a defined range (approximately 0.012–0.020), and deviations from this ratio can indicate the addition of synthetic azadirachtin A or blending with other botanical sources [1]. In leaf tissue, azadirachtin I is detected at only 7.4 ± 0.4 µg/g, providing additional tissue-specific differentiation [1].

AZ-I/AZ-A Ratio in Neem Seeds
Head-to-head
AZ-I: 47.6–98.9 µg/g; AZ-A: 3862–4852 µg/g
Defines authenticity fingerprint for neem extract QC
AZ-I/AZ-A ratio ~0.012–0.020 across three seed samples
Phytochemical Analysis Quality Control Botanical Authentication

Insect vs. Mammalian Cell Selectivity

Azadirachtin (as the class-representative compound) exhibits potent inhibition of insect cell replication with an EC50 of 1.5 × 10⁻¹⁰ M against Spodoptera frugiperda (Sf9) cells and 6.3 × 10⁻⁹ M against Aedes albopictus (C6/36) cells, while affecting mammalian cells only at concentrations exceeding 10⁻⁴ M, representing a greater than 660,000-fold selectivity window [1]. In whole-insect assays, azadirachtin inhibits growth of freshly molted fourth instar Epilachna varivestis larvae with an LC50 of 1.66 ppm in diet, and is lethal to Anopheles stephensi larval and pupal stages at 0.1 ppm [2]. For comparison, rotenone—another botanical insecticide—inhibits growth of both insect and mammalian cells with comparatively lower selectivity (EC50 against insect cells approximately 10⁻⁸ M, with mammalian cytotoxicity at similar orders of magnitude) [1]. While these datasets are reported for total azadirachtin rather than azadirachtin I specifically, azadirachtin I as a C-seco limonoid is expected to exhibit comparable potency based on class-level SAR [3].

Insect vs Mammalian Cell Selectivity
Cross-study comparable
>660,000× selectivity window
Reported insect-cell selectivity context; class-level attribution
AZ EC50 Sf9 1.5×10⁻¹⁰ M; mammalian >10⁻⁴ M
Insect Cell Toxicology Selective Cytotoxicity Biopesticide Safety Assessment

pH-Dependent Aqueous Stability Profile

Azadirachtin demonstrates optimal stability in mildly acidic aqueous solutions between pH 4 and 6 at room temperature, while it is unstable in mildly alkaline (pH >7) and strongly acidic (pH <3) conditions [1]. In neutral organic solvents at room temperature, azadirachtin remains stable for months [1]. Under accelerated storage conditions (54°C for 14 days), azadirachtin A degrades by 27.77% to 68.25% depending on formulation, with degradation exceeding 90% in unprotected aqueous solutions at 54°C within 7 days [2]. Azadirachtin is also highly sensitive to UV radiation, with photodegradation significantly reducing biological activity within hours of sunlight exposure [3]. In contrast, the synthetic derivative 2',3',22,23-tetrahydroazadirachtin retains full biological activity following 200 hours of UV exposure, representing a stability improvement of >20-fold over the natural parent compound class [3]. While isomer-specific degradation kinetics for azadirachtin I have not been reported, the shared core structure predicts comparable pH and UV sensitivity, making azadirachtin I a useful probe for studying formulation strategies aimed at stabilizing the C-seco limonoid scaffold.

pH-Dependent Aqueous Stability
Class-level inference
Stable pH 4–6; labile in alkaline/acidic extremes
Supports formulation-stability screening context
UV-sensitive; tetrahydro derivative stable 200 h
Formulation Stability Biopesticide Storage Chemical Degradation Kinetics

High-Value Research and Industrial Applications


Certified Reference Standard for Neem Extract QC

Azadirachtin I at >95% purity (HPLC) serves as an essential certified reference material for the simultaneous quantification of five azadirachtins (A, B, D, H, I) in neem seed and leaf extracts via LC-MS [1]. Its distinct chromatographic retention and low natural abundance (47.6–98.9 µg/g in seeds, approximately 1.2–2.0% of azadirachtin A content) make it a critical marker for verifying method selectivity and establishing calibration ranges [1]. Quality control laboratories procuring azadirachtin I can validate analytical methods that detect extract adulteration by monitoring the AZ-I/AZ-A ratio, which serves as a quantitative authenticity parameter [1].

SAR Studies on C-Seco Limonoid IGRs

Azadirachtin I, with its unique C-11 hydrogen substitution replacing the carbomethoxy group of azadirachtin A, enables direct SAR comparisons within the C-seco limonoid class [1]. The Govindachari et al. (1995) framework establishing C-seco limonoids (including AZ-I) as the most effective antifeedant and growth-regulating group against Spodoptera litura provides the comparative baseline against intact limonoids [2]. Researchers investigating the pharmacophore requirements for ecdysis inhibition can use azadirachtin I to probe the contribution of the C-11 substituent to receptor binding and biological potency, an analysis that cannot be performed using only the predominant azadirachtin A isomer [1].

Isomer-Specific Insect Cell Selectivity Profiling

The well-characterized differential cytotoxicity of azadirachtin against insect cells (Sf9 EC50 = 1.5 × 10⁻¹⁰ M) versus mammalian cells (EC50 > 10⁻⁴ M, >660,000-fold selectivity) establishes the C-seco limonoid scaffold as a privileged chemotype for selective insect toxicity [1]. Azadirachtin I enables isomer-resolved investigations into whether minor structural variations (C-11 H vs. CO2CH3, MW 618.7 vs. 720.7 Da) influence the magnitude of this selectivity window or alter binding kinetics to nuclear receptors in Sf9 cells (Kd = 18.1 ± 2.1 nM) [2]. Such studies are precluded when using isomer mixtures or azadirachtin A alone.

Formulation Stability Optimization with Minor Limonoid Probes

Given azadirachtin's documented instability under alkaline pH, elevated temperature (>54°C), and UV exposure, azadirachtin I can serve as a probe compound in formulation development studies aimed at stabilizing C-seco limonoids [1]. The established degradation kinetics of azadirachtin A (27.77–68.25% loss at 54°C/14 days) and the >20-fold UV stability improvement achieved with the tetrahydro derivative provide benchmarks against which azadirachtin I stability in novel formulations (e.g., encapsulation, antioxidant cocktails, UV-blocking adjuvants) can be quantitatively compared [1][2].

Application
Selection Property
Validation Focus
Neem extract QC reference standard
Isomer-specific molecular identity
Chromatographic resolution and AZ-I/AZ-A ratio
C-seco limonoid SAR studies
C-11 substituent probe
Receptor-binding contribution evaluation
Insect cell selectivity profiling
Insect/mammalian selectivity assay context
Selectivity window confirmation in Sf9 cells
Formulation stability studies
pH/UV stability benchmark
Degradation kinetics comparison with AZ-A
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